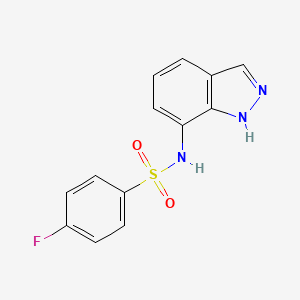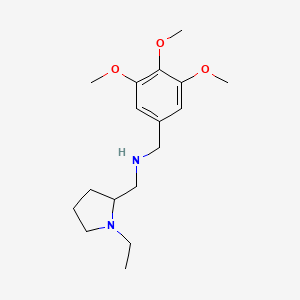
1-(1-ethylpyrrolidin-2-yl)-N-(3,4,5-trimethoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE is a complex organic compound characterized by the presence of a pyrrolidine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE typically involves the reaction of (1-ethyl-2-pyrrolidinyl)methylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may facilitate binding to these targets, while the trimethoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ETHYL-2-PYRROLIDINYL)METHYLAMINE
- N-(1-ETHYL-2-PYRROLIDINYL)METHYL
Uniqueness
N-(1-ETHYL-2-PYRROLIDINYL)METHYLMETHANAMINE is unique due to its specific combination of a pyrrolidine ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H28N2O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H28N2O3/c1-5-19-8-6-7-14(19)12-18-11-13-9-15(20-2)17(22-4)16(10-13)21-3/h9-10,14,18H,5-8,11-12H2,1-4H3 |
InChI Key |
MYASWCGVHYNIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


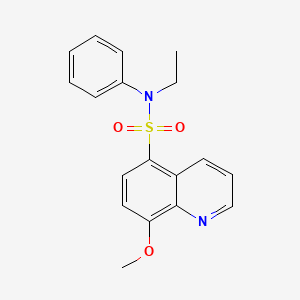
![N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11066795.png)
![N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11066796.png)
![4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11066797.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B11066801.png)
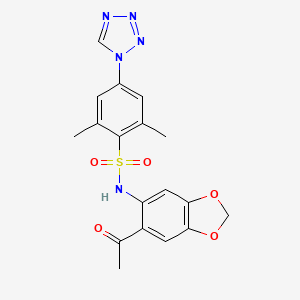
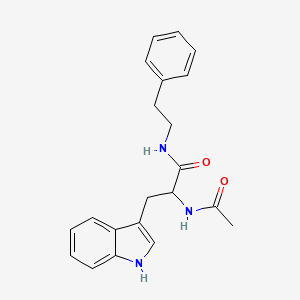
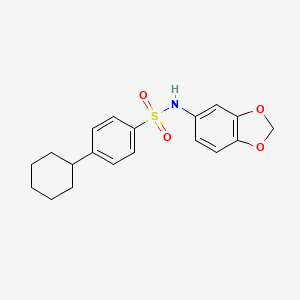
![3-(Phenoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11066820.png)
![4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11066822.png)
![2-[5-(1H-imidazol-1-yl)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11066828.png)
![3-[(4-iodophenyl)amino]tetrahydro-4H-furo[2,3-b]pyran-2(3H)-one](/img/structure/B11066840.png)
![2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11066850.png)
